2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c13-8-10(12(14)16)6-3-5-9-4-1-2-7-11(9)15(17)18/h1-7H,(H2,14,16)/b5-3+,10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOKYAKIKIONSK-IYNMRSRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(/C#N)\C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents at the 5-position and the nature of the electron-withdrawing/donating groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Spectral and Analytical Data
- IR Spectroscopy: Nitro groups in the target compound exhibit characteristic stretches (~1500 cm⁻¹), while cyano groups show peaks at ~2193 cm⁻¹ in analogs like 8b .
- NMR Data : The 2-nitrophenyl group in the target compound likely deshields adjacent protons, causing distinct chemical shifts (δ 7.2–8.2 ppm for aromatic protons) compared to benzodioxole derivatives (δ 6.8–7.5 ppm) .
Biological Activity
Introduction
2-Cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 258.24 g/mol. The compound features a cyano group, a nitrophenyl moiety, and a pentadienamide backbone, contributing to its reactivity and biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in cancer cell proliferation and survival, further contributing to its anticancer properties.
In Vivo Studies
Recent studies have explored the effects of this compound in animal models. One notable study investigated its impact on testicular function when co-administered with doxorubicin (DOX). The findings indicated that:
- Co-treatment with the compound significantly increased germ cell numbers and decreased apoptotic cell counts compared to DOX treatment alone.
- Histological analysis revealed restoration of normal testicular architecture and function after treatment with this compound .
In Vitro Studies
In vitro experiments have further elucidated the compound's biological activity:
- Cell Line Studies : Various cancer cell lines were treated with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
- Mechanistic Insights : Flow cytometry analysis confirmed that treated cells underwent apoptosis, as evidenced by increased Annexin V staining and decreased mitochondrial membrane potential.
Case Study 1: Cancer Therapy
A clinical case study involving patients with advanced-stage cancer highlighted the potential of this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes, including reduced tumor size and enhanced quality of life metrics.
Case Study 2: Neuroprotection
Another study focused on neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of neurodegenerative diseases. Behavioral assessments showed improved motor function and cognitive performance in treated animals compared to controls.
Q & A
Q. How can researchers leverage high-throughput screening to discover novel derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
